ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate
Description
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a fluorinated heterocyclic compound featuring a fused furo-indole core with an ethyl carboxylate ester at position 7 and a fluorine substituent at position 2.
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3 |
InChI Key |
YARAGYSZCQVRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-(Furan-2-yl)aniline derivatives are commonly used as precursors for furoindole synthesis, as demonstrated in related furoindole syntheses.
- Fluorinated aniline or indole derivatives serve as substrates for selective fluorination.
- Ethyl chloroformate or ethyl ester derivatives are employed for esterification steps.
Stepwise Synthetic Route
Example Procedure Extracted from Related Literature
- A solution of 2-bromoaniline is reacted with furan-2-ylboronic acid in the presence of PdCl2(PPh3)2 and potassium carbonate in DMF/water mixture under reflux to yield 2-(furan-2-yl)aniline.
- The intermediate undergoes cyclization under acidic or basic conditions to form the furoindole core.
- Fluorination is achieved by treating the intermediate with an electrophilic fluorinating agent at low temperature to ensure selective substitution at the 4-position.
- The carboxylate ester is introduced by reaction with ethyl chloroformate, followed by workup and purification.
Research Findings and Optimization
- Regioselectivity: The fluorination step demands careful control to avoid substitution at undesired positions. Use of mild electrophilic fluorinating agents and low temperatures improves selectivity.
- Yield Optimization: Multi-step synthesis yields can be improved by optimizing catalyst loading in Suzuki coupling and reaction times during cyclization.
- Purification: Flash chromatography using silica gel is effective for isolating the target compound with high purity.
Comparative Data Table of Related Compounds and Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Properties :
- Preliminary studies indicate that ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate may possess anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar furoindole structures have demonstrated activity against human leukemia cells, suggesting that this compound could exhibit similar effects .
-
Neurological Effects :
- Research indicates that derivatives of furo[2,3-e]indole may interact with neurological pathways. This compound's ability to bind to specific receptors involved in neurological disorders positions it as a candidate for further exploration in treating conditions like depression or anxiety .
- Antimicrobial Activity :
Material Science Applications
The compound's unique chemical structure allows it to be explored for applications in material science:
-
Organic Electronics :
- The electronic properties of this compound suggest its utility in organic semiconductor materials. Its ability to form stable films could be beneficial for organic light-emitting diodes (OLEDs) or organic photovoltaic devices .
-
Polymer Chemistry :
- Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its reactivity can facilitate the development of new copolymers with tailored functionalities .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of furo[2,3-e]indole derivatives on human leukemia cells demonstrated significant inhibition of cell growth when treated with compounds similar to this compound. The mechanism involved increased intracellular calcium levels and activation of apoptotic pathways .
Case Study 2: Neurological Pathways
Research focusing on the interaction of furoindoles with neurotransmitter receptors highlighted the potential of this compound in modulating neurochemical pathways associated with mood regulation and cognitive function .
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carboxylate ester group may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Indole Carboxylate Esters
Ethyl 5-Fluoroindole-2-Carboxylate (Compound 6 in )
- Structure : Fluorine at position 5, carboxylate ester at position 2.
- Synthesis: Prepared via condensation of ethyl 5-fluoroindole-2-carboxylate with aminobenzophenones in the presence of sodium ethoxide and DMSO under reflux (190°C, 6–50 hours) .
- Properties :
- Comparison : The target compound differs in fluorine position (4 vs. 5) and fused furo ring, which likely enhances steric hindrance and alters electronic properties.
Ethyl 3,4-Dihydronaphtho[c,d,e]Indole Derivatives ()
- Structure : Ethoxycarbonyl groups at positions 5 and 7, with fused dihydronaphthalene rings.
- Synthesis : Involves acetylation reactions with potassium carbonate and acetyl chloride in methyl ethyl ketone .
- Comparison : The absence of fluorine and the presence of a saturated naphthalene ring distinguish these compounds, suggesting differences in aromaticity and reactivity.
Fused Heterocyclic Systems with Fluorine and Ester Groups
Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazine Derivatives ()
- Structure : Complex fused rings (imidazole-pyrrole-pyrazine) with acrylate ester groups.
- Synthesis : Pd-catalyzed cross-coupling (Suzuki reaction) with boronate esters, followed by hydrolysis .
- Properties :
- Yield: 70% for the Suzuki step; 37.2% after hydrolysis.
- Stability: Likely sensitive to strong bases (e.g., NaOH) due to ester cleavage.
- Comparison: The target compound’s fused furo-indole system is less complex but shares ester functionality.
Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazine Derivatives ()
- Structure : Multi-fused triazolo-pyrazine-pyrrole core with cyclohexanecarboxylate esters.
- Synthesis: Amination reactions in methanol, followed by extraction and purification .
- Comparison : The ester group’s placement on a cyclohexane ring (vs. indole in the target compound) introduces conformational flexibility, which may influence binding in biological systems.
Fluorinated Indole Derivatives ( and )
Biological Activity
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.22 g/mol
- CAS Number : 1037763-95-3
This compound features a furo[2,3-e]indole framework with a fluorine substituent at the 4-position, which may influence its biological activity and pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It appears to interact with specific cellular pathways involved in cancer progression, although detailed mechanisms remain to be elucidated.
- Neurological Effects : There is evidence that it may influence neurological pathways. This could involve interactions with neurotransmitter systems or neuroprotective properties.
- Receptor Interactions : The compound is believed to interact with various biological receptors and enzymes, which is crucial for understanding its pharmacodynamics and therapeutic potential .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds within the furo[2,3-e]indole class. For example:
- Cytotoxicity Assays : Compounds structurally similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Results indicated varying degrees of cytotoxicity, suggesting potential for further investigation into their mechanisms of action .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the 4-position has been shown to enhance the binding affinity of compounds to specific targets compared to non-fluorinated analogs. This suggests that fluorination may be a beneficial modification for increasing biological activity .
Comparative Analysis
A comparison of this compound with other related compounds highlights its unique features:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| This compound | 1037763-95-3 | C13H10FNO3 | Contains fluorine substituent |
| Ethyl 6H-furo[2,3-e]indole-7-carboxylate | N/A | C13H11NO3 | No fluorine substituent |
| Ethyl 5-methyl-6H-furo[2,3-e]indole-7-carboxylate | N/A | N/A | Methyl group at position five |
Q & A
Q. What synthetic routes are commonly employed for ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate?
The synthesis typically involves alkylation of activated indoles with α-haloketones followed by cyclization under basic conditions. For example, phenolic hydroxyl groups in precursors can be alkylated to form ether intermediates, which are then cyclized using bases like KOH in methanol to yield the fused furanoindole structure . Regioselectivity in alkylation and cyclization steps must be carefully controlled, as reaction conditions (e.g., solvent, temperature) influence product ratios .
Q. Which analytical methods are critical for structural confirmation of this compound and its intermediates?
Key techniques include:
- Mass spectrometry (MS) and ¹H/¹³C NMR for molecular weight and functional group analysis.
- Infrared spectroscopy (IR) to confirm carbonyl (C=O) and hydroxyl (O-H) groups.
- X-ray crystallography (using programs like SHELXL or SHELXS) for absolute configuration determination, especially for resolving stereochemical ambiguities in fused ring systems .
Q. How does the fluorine substituent influence the compound’s physicochemical and bioactive properties?
Fluorine enhances electronegativity and metabolic stability, improving binding affinity in bioactive analogs. For example, fluoro-substituted quinolines exhibit antibacterial activity due to increased membrane permeability and target inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency in furanoindole synthesis?
Factorial design experiments are recommended to systematically evaluate variables (e.g., base strength, reaction time). For instance, KOH in methanol achieves >80% cyclization yield at 60°C within 4 hours, while weaker bases like NaHCO₃ require longer durations . Kinetic studies (e.g., monitoring by HPLC) help identify rate-limiting steps.
Q. What strategies resolve contradictions in regioselectivity during alkylation or cyclization steps?
Competing pathways arise from steric and electronic factors. Computational methods (e.g., DFT calculations) predict favorable transition states, while isotopic labeling (e.g., deuterated solvents) tracks mechanistic pathways. Experimental validation via in situ IR or NMR spectroscopy clarifies intermediate formation .
Q. What challenges arise in crystallographic refinement of this compound?
Disordered fluorine atoms or fused ring systems complicate electron density maps. SHELXL’s constraints (e.g., AFIX commands) stabilize refinement, and high-resolution data (≤1.0 Å) are critical. Twinning or pseudo-symmetry in crystals may require specialized software (e.g., TWINABS) for correction .
Q. How are by-products characterized during synthesis, and what insights do they provide?
By-products (e.g., regioisomers or open-chain intermediates) are isolated via column chromatography and analyzed using tandem MS/MS and 2D NMR (COSY, HSQC). Structural elucidation reveals competing reaction mechanisms, guiding optimization of protecting groups or catalysts .
Methodological Guidance
- For crystallography : Use SHELX programs for small-molecule refinement. High-resolution synchrotron data are preferred for disordered structures .
- For bioactivity assays : Test fluoro-substituted analogs against Gram-positive/negative bacterial strains using MIC (minimum inhibitory concentration) assays .
- For synthetic troubleshooting : Employ in situ monitoring (e.g., ReactIR) to detect transient intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
